3-Pyridineacetaldehyde, alpha-oxo-
CAS No.: 63464-84-6
Cat. No.: VC3850543
Molecular Formula: C7H5NO2
Molecular Weight: 135.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 63464-84-6 |
|---|---|
| Molecular Formula | C7H5NO2 |
| Molecular Weight | 135.12 g/mol |
| IUPAC Name | 2-oxo-2-pyridin-3-ylacetaldehyde |
| Standard InChI | InChI=1S/C7H5NO2/c9-5-7(10)6-2-1-3-8-4-6/h1-5H |
| Standard InChI Key | WWWQVIHKOJBDHJ-UHFFFAOYSA-N |
| SMILES | C1=CC(=CN=C1)C(=O)C=O |
| Canonical SMILES | C1=CC(=CN=C1)C(=O)C=O |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound consists of a pyridine ring (C₅H₅N) fused to a glyoxal group (–COCHO). The planar pyridine ring imposes electronic effects on the adjacent α-oxoaldehyde moiety, enhancing its electrophilic character. Key structural parameters include:
| Property | Value |
|---|---|
| Molecular weight | 135.12 g/mol |
| Molecular formula | C₇H₅NO₂ |
| IUPAC name | 2-Oxo-2-(pyridin-3-yl)acetaldehyde |
| Hybridization | sp² (pyridine), sp² (carbonyl) |
X-ray crystallography of related compounds (e.g., hydrates) reveals intermolecular hydrogen bonding between the aldehyde oxygen and water molecules, stabilizing the crystal lattice .
Synthesis and Production
Classical Synthetic Routes
The primary synthesis involves oxidation of 3-acetylpyridine using selenium dioxide (SeO₂) under controlled conditions :
This method yields crude product, requiring purification via recrystallization or chromatography .
Advanced Catalytic Methods
Recent protocols employ iodine-dimethyl sulfoxide (I₂/DMSO) systems in continuous flow reactors to enhance efficiency . For example:
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Step 1: Oxidation of arylacetaldehydes to α-ketoaldehydes using I₂/DMSO at 110°C.
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Step 2: Condensation with indoles or amines to form C-3 dicarbonyl derivatives .
This approach achieves yields up to 88% while minimizing byproducts like bis-indolyl-alkanes .
Reactivity and Chemical Transformations
Electrophilic Reactivity
The α-oxoaldehyde group undergoes nucleophilic additions, enabling:
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Condensation reactions: Formation of Schiff bases with amines .
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Cyclocondensation: Synthesis of thiazolo[4,5-c]pyridazines via [4+2] cyclization with 4-thiazolidinones .
Oxidation and Reduction
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Oxidation: Converts to pyridinecarboxylic acids using KMnO₄ or CrO₃.
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Reduction: Sodium borohydride (NaBH₄) reduces the aldehyde to a primary alcohol, yielding 3-pyridylethanol derivatives.
Metal-Catalyzed Reactions
Gold(I) catalysts promote cycloisomerization, forming fused heterocycles (e.g., tetrahydrobenzothiepinones) . The mechanism involves α-oxo gold carbene intermediates, validated by DFT calculations .
Applications in Pharmaceutical Chemistry
Drug Intermediate
3-Pyridylglyoxal serves as a precursor for A₁/A₂a adenosine receptor antagonists, potential therapeutics for Parkinson’s disease and heart failure . For instance:
Biologically Active Derivatives
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Thiazolopyridazines: Exhibit anticancer activity against MCF-7 (breast) and HCT-116 (colon) cell lines (IC₅₀: 2.1–4.8 μM) .
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Cholesterol conjugates: Enhance drug delivery via self-assembling micelles .
Spectroscopic and Analytical Data
Spectral Signatures
| Technique | Key Features |
|---|---|
| ¹H NMR (DMSO-d₆) | δ 9.82 (s, 1H, CHO), 8.85 (m, 1H, pyridine-H), 8.50–7.40 (m, 3H, pyridine-H) |
| IR (KBr) | 1715 cm⁻¹ (C=O), 1680 cm⁻¹ (C=N), 2800 cm⁻¹ (CHO) |
| MS (ESI) | m/z 136.04 [M+H]⁺ |
Physicochemical Properties
| Property | Value |
|---|---|
| Solubility | Miscible in DMSO, ethanol |
| Stability | Hygroscopic; store under N₂ |
| Melting point | Not reported (decomposes) |
Industrial and Research Significance
The compound’s dual functionality (pyridine + glyoxal) makes it invaluable for:
Challenges and Future Directions
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